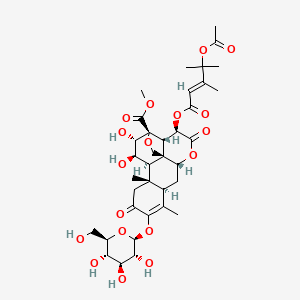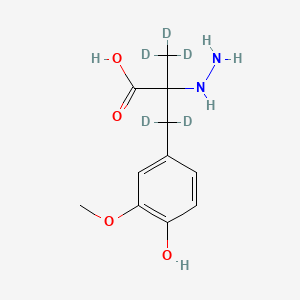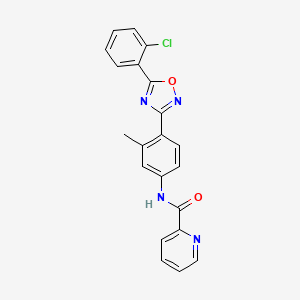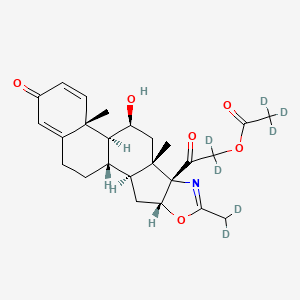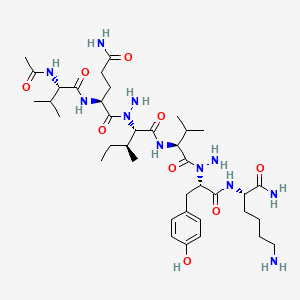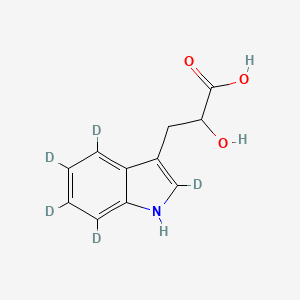
RyRs activator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RyRs activator 1: is a potent activator of ryanodine receptors, which are intracellular calcium release channels located on the sarcoplasmic reticulum of muscle cells. These receptors play a crucial role in the regulation of calcium ion release during muscle contraction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RyRs activator 1 involves the preparation of a polysubstituted phenyl containing a novel N-phenylpyrazole scaffold. The synthetic route typically includes the following steps:
Formation of the N-phenylpyrazole scaffold: This step involves the reaction of a substituted phenylhydrazine with an appropriate diketone under acidic conditions to form the pyrazole ring.
Substitution reactions: Various substituents are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Purification: The final product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow chemistry techniques to enhance yield and efficiency. Additionally, industrial production would require stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: RyRs activator 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the phenyl ring.
Substitution: Electrophilic aromatic substitution reactions are commonly used to introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.
Major Products:
Scientific Research Applications
Chemistry: RyRs activator 1 is used as a tool compound to study the structure and function of ryanodine receptors. It helps in understanding the mechanisms of calcium ion release and regulation in muscle cells .
Biology: In biological research, this compound is employed to investigate the role of ryanodine receptors in muscle physiology and pathology. It is used in studies related to muscle contraction, excitation-contraction coupling, and calcium signaling .
Medicine: this compound has potential therapeutic applications in treating diseases associated with dysfunctional calcium signaling, such as cardiac arrhythmias, muscle disorders, and neurodegenerative diseases. It is also being explored for its potential in developing new drugs targeting ryanodine receptors .
Industry: The compound’s larvicidal activity makes it a candidate for use in pest control, particularly in controlling insect larvae in agricultural settings .
Mechanism of Action
RyRs activator 1 exerts its effects by binding to ryanodine receptors, specifically the type 1 ryanodine receptor (RyR1) in skeletal muscle and the type 2 ryanodine receptor (RyR2) in cardiac muscle. Upon binding, it induces a conformational change in the receptor, leading to the opening of the calcium release channel. This results in the rapid release of calcium ions from the sarcoplasmic reticulum into the cytoplasm, triggering muscle contraction. The compound’s ability to modulate calcium release makes it a valuable tool in studying calcium signaling pathways and developing therapeutic interventions .
Comparison with Similar Compounds
Ryanodine: A naturally occurring alkaloid that binds to ryanodine receptors and modulates calcium release.
Caffeine: A well-known stimulant that also acts as a ryanodine receptor activator, though with different binding properties and effects.
Dantrolene: A muscle relaxant that inhibits ryanodine receptors and is used to treat conditions like malignant hyperthermia.
Uniqueness: RyRs activator 1 is unique in its high potency and specificity for ryanodine receptors.
Properties
Molecular Formula |
C21H14ClF3N6O4 |
|---|---|
Molecular Weight |
506.8 g/mol |
IUPAC Name |
N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-2-(2-cyano-5-nitrophenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H14ClF3N6O4/c1-10-5-12(22)6-14(19(32)27-2)18(10)28-20(33)16-8-17(21(23,24)25)29-30(16)15-7-13(31(34)35)4-3-11(15)9-26/h3-8H,1-2H3,(H,27,32)(H,28,33) |
InChI Key |
ZPDBMMVRVVZZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC(=C3)[N+](=O)[O-])C#N)C(F)(F)F)C(=O)NC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




